Protein SSX2 (101-111) is a peptide derived from the SSX2 gene, which is part of the synovial sarcoma X breakpoint (SSX) family. This protein is notably expressed in certain tumors, particularly synovial sarcoma, and has been implicated in various cellular processes. The SSX proteins are characterized by their role in cancer biology, specifically in tumorigenesis and immune response modulation.
The SSX2 protein originates from the SSX gene family located on the X chromosome. It is primarily expressed in testicular germ cells and certain tumors, including synovial sarcoma. The expression of SSX2 has been associated with the presence of specific fusion genes, such as SYT-SSX, which are critical for the diagnosis and understanding of synovial sarcoma pathology.
Protein SSX2 belongs to the cancer/testis antigen (CTA) class of proteins. CTAs are typically expressed in germ cells of the testis and various tumors but are not found in normal somatic tissues. This unique expression pattern makes them potential targets for cancer immunotherapy.
The synthesis of Protein SSX2 (101-111) can be achieved through several methods, including:
The molecular structure of Protein SSX2 (101-111) includes a sequence of amino acids that contribute to its functional properties. The specific sequence and folding patterns determine its interaction with other biomolecules.
Protein SSX2 (101-111) may participate in various biochemical reactions, including:
Protein SSX2 (101-111) exerts its effects primarily through immune system modulation:
Studies have shown that patients with synovial sarcoma exhibiting high levels of Protein SSX2 demonstrate a more robust immune response, correlating with better clinical outcomes.
Protein SSX2 (101-111) has several applications in research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4